The Discovery and Synthesis of LRH-1 Inhibitor-3: A Technical Guide
The Discovery and Synthesis of LRH-1 Inhibitor-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2), is a crucial nuclear receptor involved in a myriad of physiological processes, including embryonic development, cholesterol homeostasis, and steroidogenesis. Its dysregulation has been implicated in the pathogenesis of several diseases, notably metabolic disorders and various cancers. This has rendered LRH-1 an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery and synthesis of a pioneering small molecule antagonist of LRH-1, designated as LRH-1 Inhibitor-3 (also known as Compound 3). We delve into its discovery via structure-based drug design, its mechanism of action, and the experimental methodologies employed in its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to LRH-1
LRH-1 is a ligand-activated transcription factor that plays a pivotal role in regulating gene expression. It is predominantly expressed in tissues of endodermal origin, such as the liver, intestine, and pancreas. LRH-1 governs a wide array of biological functions by binding to specific DNA response elements and modulating the transcription of its target genes. Key processes regulated by LRH-1 include:
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Cholesterol and Bile Acid Homeostasis: LRH-1 is a master regulator of bile acid synthesis and cholesterol metabolism.[1]
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Steroidogenesis: It plays a critical role in the production of steroid hormones.
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Embryonic Development: LRH-1 is essential for early embryonic development and the maintenance of pluripotency.
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Cell Proliferation and Cancer: Aberrant LRH-1 activity has been linked to the progression of several cancers, including those of the breast, pancreas, and colon, through its interaction with signaling pathways like the Wnt/β-catenin pathway.[2]
Given its significant role in disease, the development of small molecule modulators of LRH-1 has been a key focus of research.
Discovery of LRH-1 Inhibitor-3
LRH-1 Inhibitor-3 (Compound 3) was identified through a structure-based virtual screening approach.[3] This computational method involved the docking of a large library of commercially available compounds against a model of the LRH-1 ligand-binding domain (LBD) in a presumed antagonized conformation.[3] This strategy aimed to identify molecules that could bind to the LBD and prevent the conformational changes required for transcriptional activation.
The top-ranking compounds from the virtual screen were then subjected to experimental validation to assess their ability to bind to LRH-1 and modulate its activity.[3] Compound 3 emerged as a promising candidate, demonstrating direct binding to the LRH-1 LBD and inhibition of its transcriptional activity.[3]
Chemical Identity
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Compound Name: LRH-1 Inhibitor-3 (Compound 3)
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CAS Number: 1185410-60-9[4]
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IUPAC Name: 1-[3'-[1-[2-(4-Morpholinyl)ethyl]-1H-pyrazol-3-yl][1,1'-biphenyl]-3-yl]-ethanone[4]
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Molecular Weight: 375.47 g/mol [4]
Synthesis of LRH-1 Inhibitor-3
While the primary literature details the discovery and biological evaluation of LRH-1 Inhibitor-3, a specific, step-by-step synthesis protocol has not been publicly disclosed. However, based on the chemical structure, a plausible synthetic route can be proposed, likely involving a Suzuki-Miyaura cross-coupling reaction to form the central biphenyl core, followed by the construction of the pyrazole ring and subsequent functionalization.
Proposed Retrosynthetic Analysis:
A possible disconnection approach would involve breaking the biphenyl bond and the pyrazole ring, leading to simpler, commercially available or readily synthesizable starting materials. The synthesis would likely proceed through the formation of a boronic acid or ester derivative of one phenyl ring and a halide of the other, which would then be coupled. The pyrazole ring could be constructed from a 1,3-dicarbonyl compound and a substituted hydrazine.
Note: The following is a hypothetical synthetic scheme and has not been experimentally validated.
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Step 1: Synthesis of the Biphenyl Core: A Suzuki-Miyaura coupling between a suitable boronic acid/ester and an aryl halide would form the biphenyl structure.
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Step 2: Formation of the Pyrazole Precursor: A Claisen condensation or similar reaction could be used to generate a 1,3-dicarbonyl intermediate on one of the phenyl rings.
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Step 3: Pyrazole Ring Formation: Reaction of the 1,3-dicarbonyl intermediate with a morpholinylethyl-substituted hydrazine would yield the pyrazole ring.
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Step 4: Final Modification: Introduction of the acetyl group onto the second phenyl ring would complete the synthesis of LRH-1 Inhibitor-3.
Quantitative Data
The following tables summarize the key quantitative data for LRH-1 Inhibitor-3, demonstrating its inhibitory activity and binding affinity.
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| IC₅₀ (Transcriptional Activity) | 5 ± 1 µM | HEK293 cells with Tet-inducible LRH-1 expression (G0S2 mRNA levels) | [3] |
| K_d (Binding Affinity) | 1.5 µM | Surface Plasmon Resonance (SPR) | [6] |
Table 1: In Vitro Activity of LRH-1 Inhibitor-3
| Cell Line | GI₅₀ (Growth Inhibition) | Comments | Reference |
| AsPC-1 (Pancreatic) | 20 µM | LRH-1 expressing cancer cell line | [6] |
| HT-29 (Colon) | 15 µM | LRH-1 expressing cancer cell line | [6] |
| MDA-MB-468 (Breast) | 20 µM | LRH-1 expressing cancer cell line | [6] |
| T47D (Breast) | 20 µM | LRH-1 expressing cancer cell line | [6] |
| L3.3 (Pancreatic) | > 40 µM (20% inhibition) | Does not express LRH-1 | [6] |
Table 2: Anti-proliferative Activity of LRH-1 Inhibitor-3
Experimental Protocols
LRH-1 Transcriptional Activity Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of LRH-1 in a cellular context.[3]
Methodology:
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Cell Culture: Human Embryonic Kidney (HEK293) cells harboring a tetracycline-inducible expression vector for full-length human LRH-1 are cultured under standard conditions.
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Induction of LRH-1 Expression: LRH-1 expression is induced by the addition of tetracycline to the culture medium. Control cells are not treated with tetracycline.
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Compound Treatment: Cells are treated with varying concentrations of LRH-1 Inhibitor-3 or a vehicle control (e.g., 0.1% DMSO) for 24 hours.
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RNA Extraction and Quantitative PCR (qPCR): Total RNA is extracted from the cells, and the mRNA levels of a known LRH-1 target gene, such as G0/G1 switch gene 2 (G0S2), are quantified using qPCR. The levels of LRH-1 mRNA are also measured to ensure that the inhibitor does not affect the expression of the receptor itself.
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Data Analysis: The relative mRNA levels of the target gene are normalized to a housekeeping gene. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity between a ligand (LRH-1) and an analyte (LRH-1 Inhibitor-3) in real-time.[3]
Methodology:
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Protein Immobilization: Purified LRH-1 ligand-binding domain (LBD) is covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip). A reference flow cell is prepared without the immobilized protein to subtract non-specific binding.
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Analyte Injection: Solutions of LRH-1 Inhibitor-3 at various concentrations are injected over the sensor chip surface.
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Binding Measurement: The binding of the inhibitor to the immobilized LRH-1 LBD is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. This change is recorded in real-time as a sensorgram.
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Data Analysis: The equilibrium dissociation constant (K_d) is determined by analyzing the binding data at different analyte concentrations.
Signaling Pathways and Experimental Workflows
LRH-1 and Wnt/β-Catenin Signaling Pathway
LRH-1 has been shown to interact with the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and is often dysregulated in cancer.[2] LRH-1 can enhance the transcriptional activity of β-catenin, leading to the upregulation of target genes involved in cell cycle progression.
Caption: LRH-1 interaction with the Wnt/β-catenin signaling pathway.
LRH-1 in Cholesterol Homeostasis
LRH-1 is a key regulator of cholesterol metabolism, primarily through its control of the expression of genes involved in bile acid synthesis, such as CYP7A1.
Caption: Role of LRH-1 in the regulation of cholesterol homeostasis.
Experimental Workflow for LRH-1 Inhibitor Discovery
The discovery of LRH-1 Inhibitor-3 followed a logical workflow, from computational screening to in vitro validation.
Caption: A typical workflow for the discovery of LRH-1 inhibitors.
Conclusion
LRH-1 Inhibitor-3 represents a significant milestone in the development of small molecule modulators for the nuclear receptor LRH-1. Its discovery through a rational, structure-based approach highlights the power of computational methods in modern drug discovery. The characterization of its inhibitory activity and binding affinity provides a solid foundation for further optimization and development of more potent and selective LRH-1 antagonists. Such compounds hold great promise as potential therapeutics for a range of diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive summary of the discovery and foundational characterization of LRH-1 Inhibitor-3, serving as a key resource for the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-[3'-[1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-3-yl][1,1'-biphenyl]-3-yl]- | 1185410-60-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. U.S. Patent for Pharmaceutical combination comprising a selective S1P1 receptor agonist Patent (Patent # 11,026,927 issued June 8, 2021) - Justia Patents Search [patents.justia.com]
